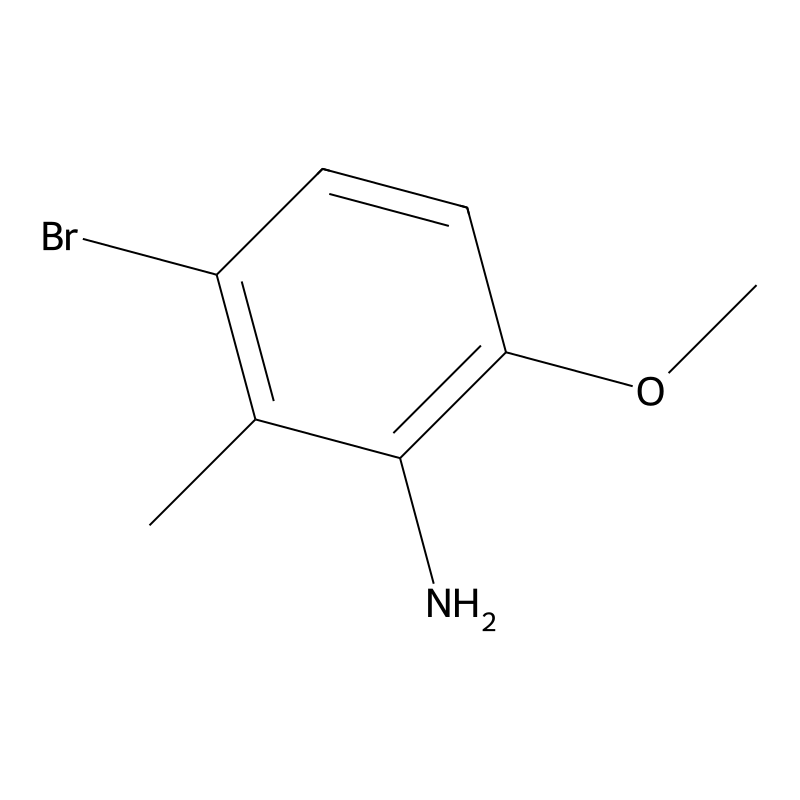3-Bromo-6-methoxy-2-methylaniline

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
3-Bromo-6-methoxy-2-methylaniline is an organic compound with the molecular formula . It contains a bromine atom, a methoxy group, and a methyl group attached to an aniline structure. The presence of these substituents influences both the electronic properties and the reactivity of the molecule, making it a significant compound in various chemical applications. Its structural characteristics are defined by a benzene ring with a bromine atom at the meta position (3-position) and a methoxy group at the para position (6-position) relative to the amino group.
- Suzuki-Miyaura Cross-Coupling: This reaction allows for the formation of carbon-carbon bonds by coupling aryl halides with organoboron compounds, facilitated by palladium catalysts.
- Nucleophilic Substitution: The bromine atom can be substituted by various nucleophiles, leading to diverse derivatives .
- Electrophilic Aromatic Substitution: The methoxy group acts as an electron-donating substituent, enhancing electrophilic attack on the aromatic ring.
The biological activity of 3-bromo-6-methoxy-2-methylaniline has been explored in various studies. Compounds with similar structures have shown potential:
- Antimicrobial Properties: Some derivatives exhibit antibacterial and antifungal activities, making them candidates for pharmaceutical development.
- Cholinergic Activity: Similar compounds are known to act as intermediates in synthesizing cholinergic drugs that treat gastrointestinal diseases .
Several synthesis methods for 3-bromo-6-methoxy-2-methylaniline have been reported:
- Nitration followed by Reduction: Starting from 2-methylaniline, nitration introduces a nitro group that can be reduced to an amino group.
- Bromination of 6-Methoxy-2-methyl-aniline: Bromination can be achieved using bromine or brominating agents under controlled conditions to ensure selectivity at the 3-position.
- Cross-Coupling Reactions: Utilizing Suzuki-Miyaura or other cross-coupling techniques with appropriate precursors can yield this compound efficiently.
3-Bromo-6-methoxy-2-methylaniline finds applications in various fields:
- Pharmaceuticals: It serves as an intermediate in synthesizing drugs due to its biological activity.
- Organic Synthesis: The compound is used in creating more complex organic molecules through various coupling reactions.
- Material Science: It may also have applications in developing organic electronic materials due to its electronic properties .
Interaction studies involving 3-bromo-6-methoxy-2-methylaniline focus on its reactivity and potential biological interactions:
- Reactivity with Nucleophiles: Studies have shown that the compound reacts readily with nucleophiles, which is crucial for its application in synthesis.
- Biological Interactions: Investigations into its interactions with biological targets suggest potential therapeutic roles, particularly in modulating neurotransmitter systems .
Similar Compounds: Comparison
Several compounds share structural similarities with 3-bromo-6-methoxy-2-methylaniline, each exhibiting unique properties:
| Compound Name | Formula | Key Features |
|---|---|---|
| 3-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | C10H14BBrN | Used in synthesizing cholinergic drugs; important for gastrointestinal treatments. |
| 6-Bromo-3-methoxy-2-methylaniline | C8H10BrNO | Similar substitution pattern; exhibits different reactivity due to position of substituents. |
| 4-Bromoaniline | C6H6BrN | A simpler analog lacking methoxy and methyl groups; used in dye synthesis. |
The uniqueness of 3-bromo-6-methoxy-2-methylaniline lies in its specific arrangement of substituents that enhance its reactivity and biological potential compared to these similar compounds.








